molecular formula C19H26N4O3 B7011876 N-(3,5-dimethoxy-2-methylphenyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide

N-(3,5-dimethoxy-2-methylphenyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide

Cat. No.: B7011876
M. Wt: 358.4 g/mol
InChI Key: YJAUREFEDVNNIC-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxy-2-methylphenyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazoloazepine core with a dimethoxyphenyl group, making it an interesting subject for chemical research and potential pharmaceutical development.

Properties

IUPAC Name

N-(3,5-dimethoxy-2-methylphenyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-12-15(6-14(25-4)7-17(12)26-5)21-18(24)23-10-13-9-20-22-16(13)8-19(2,3)11-23/h6-7,9H,8,10-11H2,1-5H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAUREFEDVNNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)OC)NC(=O)N2CC3=C(CC(C2)(C)C)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxy-2-methylphenyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazoloazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a hydrazine derivative and a diketone, the pyrazoloazepine ring can be formed through a condensation reaction.

    Introduction of the Dimethoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where the dimethoxyphenyl group is introduced to the pyrazoloazepine core.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dimethoxy-2-methylphenyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazoloazepine derivatives in various chemical reactions.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxy-2-methylphenyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide
  • N-(2-methylphenyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide

Uniqueness

N-(3,5-dimethoxy-2-methylphenyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide is unique due to the presence of both the dimethoxyphenyl group and the pyrazoloazepine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

By comparing it with similar compounds, researchers can better understand its unique properties and potential advantages in various applications.

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